Cas no 221368-54-3 (2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-)
2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)- Chemical and Physical Properties
Names and Identifiers
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- 2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-
- BDBM50436200
- 138090-06-9
- Rel-(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol
- Lopac0_000463
- AKOS024456895
- NCGC00261148-01
- UNII-89HTC2NWF3
- 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, cis-
- NCGC00093877-05
- CHEBI:42371
- BRD-K66049797-001-02-6
- SDCCGSBI-0050448.P002
- 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-
- JDD6B8E8CW
- NCGC00093877-02
- NCGC00093877-03
- EU-0100463
- R,R-THC
- J-007095
- D 8690
- 2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-,(5R,11R)-rel-
- NCGC00093877-01
- UNII-JDD6B8E8CW
- LP00463
- (5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
- HMS3261M08
- Lopac-D-8690
- (5R,11R)-5,11-DIETHYL-5,6,11,12-TETRAHYDRO-2,8-CHRYSENEDIOL
- 5,11-cis-diethyl-5,6,11, 12-tetrahydrochrysene-2,8-diol (THC, rac-2b)
- (R,R)-THC
- CCG-204555
- SR-01000075839-1
- CHEMBL282489
- (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol
- 5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
- DTXSID6040749
- 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
- 89HTC2NWF3
- BIDD:ER0043
- (R,R)-5,11-CIS-DIETHYL-5,6,11,12-TETRAHYDROCHRYSENE-2,8-DIOL
- Tox21_500463
- HMS3268D03
- 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel-
- (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
- diEtTHC
- HMS2232C18
- NCGC00015377-01
- NCGC00093877-04
- CS-0027919
- 221368-54-3
- SR-01000075839
- (R,R)-5,11-DIETHYL-5,6,11,12-TETRAHYDRO-2,8-CHRYSENEDIOL
- cis-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol
- Q27088625
- SCHEMBL13352540
- MLS002153151
- HY-103451
- SMR001230647
- (5R, 11R)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol
- DTXSID501017647
- GTPL2822
- (5R,11R)-rel-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol; 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol; cis-THC;
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- Inchi: 1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
- InChI Key: MASYAWHPJCQLSW-ZIAGYGMSSA-N
- SMILES: OC1C=CC2=C(C=1)C[C@@H](CC)C1C3C=CC(=CC=3C[C@@H](CC)C=12)O
Computed Properties
- Exact Mass: 320.17772
- Monoisotopic Mass: 320.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
- XLogP3: 5.1
Experimental Properties
- Density: 1.21
- Boiling Point: 519°Cat760mmHg
- Flash Point: 239.5°C
- Refractive Index: 1.65
- PSA: 40.46
- LogP: 5.17320
2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)- Security Information
- Safety Instruction: 22-24/25
- Storage Condition:2-8°C
2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-103451-5mg |
(R,R)-THC |
221368-54-3 | ≥99.0% | 5mg |
¥6000 | 2024-07-20 | |
| MedChemExpress | HY-103451-1mg |
(R,R)-THC |
221368-54-3 | ≥99.0% | 1mg |
¥2400 | 2024-07-20 |
2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)- Related Literature
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Sylvia Fernandes,P. Rajakannu,Sujata V. Bhat RSC Adv. 2015 5 67706
Additional information on 2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-
Exploring the Unique Properties and Applications of 2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)- (CAS No. 221368-54-3)
In the realm of organic chemistry, 2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)- (CAS No. 221368-54-3) stands out as a fascinating compound with a unique molecular structure. This chiral derivative of chrysene has garnered attention due to its potential applications in advanced materials, pharmaceuticals, and specialty chemicals. Researchers are increasingly interested in its stereospecific properties, which make it a valuable candidate for asymmetric synthesis and chiral recognition systems.
The compound's tetrahydrochrysene backbone, combined with strategically placed hydroxyl and ethyl groups, gives it distinct physicochemical characteristics. Recent studies highlight its remarkable stability under various conditions, making it suitable for applications requiring robust molecular frameworks. The (5R,11R)- stereochemistry further enhances its utility in enantioselective processes, aligning with the growing demand for chiral building blocks in modern chemical synthesis.
One of the most exciting aspects of 2,8-Chrysenediol diethyl derivative is its potential in materials science. With the global focus on sustainable and high-performance materials, this compound's rigid yet functionalized structure makes it an interesting candidate for organic electronic applications. Its conjugated system suggests possible uses in organic semiconductors or as a precursor for advanced polymers with specific optical properties.
In pharmaceutical research, the chrysenediol scaffold has shown promise as a template for drug development. While not itself a therapeutic agent, its structural features make it valuable for medicinal chemistry explorations. The compound's ability to interact with biological targets through multiple binding modes is particularly intriguing to researchers developing new enzyme inhibitors or receptor modulators.
The synthesis of 5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol presents interesting challenges that have spurred methodological innovations in organic synthesis. Recent advances in catalytic asymmetric hydrogenation and chiral auxiliary techniques have improved access to this compound in high enantiomeric purity. These developments are particularly relevant given the pharmaceutical industry's increasing emphasis on single-enantiomer drugs.
Environmental considerations of 2,8-Chrysenediol derivatives have also come under scrutiny. As with many polycyclic compounds, researchers are investigating its biodegradation pathways and environmental fate. This aligns with current trends in green chemistry and the development of environmentally benign chemical processes.
From an analytical perspective, the characterization of (5R,11R)-2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro- presents unique opportunities. Advanced techniques such as X-ray crystallography and chiral HPLC have been employed to confirm its structure and purity. These analytical challenges reflect broader trends in chemical characterization, where complex molecules demand increasingly sophisticated analytical methods.
The commercial availability of CAS 221368-54-3 remains limited, reflecting both the compound's specialized nature and the challenges in its synthesis. However, growing interest in chiral polycyclic compounds suggests potential for expanded production. Suppliers specializing in fine chemicals and chiral building blocks are beginning to recognize the value of this unique molecular scaffold.
Looking forward, research into diethyltetrahydrochrysenediol derivatives may benefit from emerging technologies in computational chemistry. Molecular modeling and virtual screening could help identify new applications for this compound family, potentially accelerating its adoption in various high-tech industries.
For researchers working with 2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-, proper handling and storage are essential to maintain its chemical integrity. While not classified as hazardous, standard laboratory precautions for handling organic compounds should be observed to ensure safety and preserve the compound's stereochemical purity.
The scientific literature surrounding CAS No. 221368-54-3 continues to grow, with new publications exploring its potential applications and synthetic modifications. Researchers interested in this compound should monitor developments in chiral polycyclic chemistry and asymmetric synthesis for relevant advances.
In conclusion, 2,8-Chrysenediol,5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)- represents an intriguing intersection of structural complexity and functional potential. Its unique combination of a polycyclic backbone with chiral diol functionality makes it a compelling subject for continued research across multiple chemical disciplines.
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